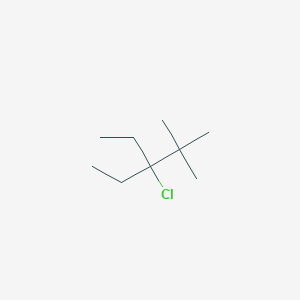
3-Chloro-3-ethyl-2,2-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in an alkane chain. This compound is characterized by its unique structure, which includes a chlorine atom attached to a carbon that is also bonded to an ethyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-ethyl-2,2-dimethylpentane typically involves the chlorination of 3-ethyl-2,2-dimethylpentane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to replace a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-ethyl-2,2-dimethylpentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3), leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethyl-2,2-dimethyl-1-pentene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes, specifically 3-ethyl-2,2-dimethyl-1-pentene.
Scientific Research Applications
3-Chloro-3-ethyl-2,2-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of alkyl halides may involve this compound to understand its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-3-ethyl-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack or base-induced elimination.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,2-dimethylpentane
- 3-Chloro-3-methyl-2,2-dimethylpentane
- 3-Chloro-3-ethyl-2-methylpentane
Uniqueness
3-Chloro-3-ethyl-2,2-dimethylpentane is unique due to the presence of both an ethyl group and two methyl groups attached to the same carbon atom as the chlorine. This structural arrangement influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar alkyl halides.
Properties
CAS No. |
86661-53-2 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3 |
InChI Key |
VXAAUICUIBQBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
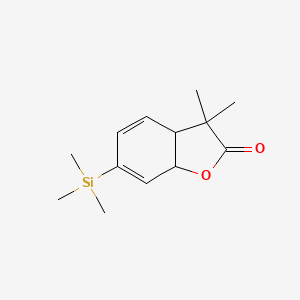
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
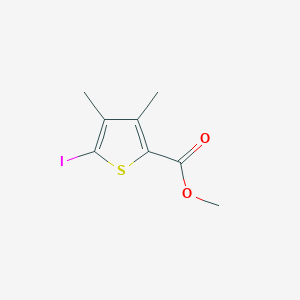
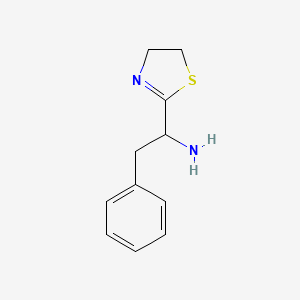
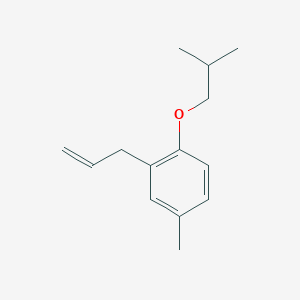

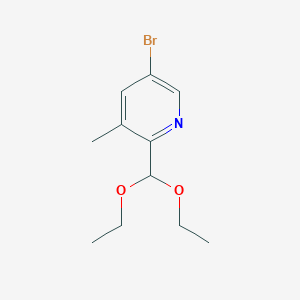
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

